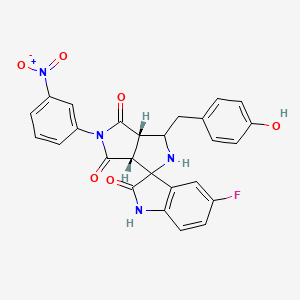

C26H19FN4O6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C26H19FN4O6 is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H19FN4O6 typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group with a nucleophile. Specific conditions such as temperature, solvent, and the presence of catalysts are optimized to achieve high yields.

Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. This step is crucial in forming the core structure of .

Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule, enhancing its chemical properties.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C26H19FN4O6: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Catalysts: Such as palladium on carbon (Pd/C) and platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

C26H19FN4O6: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C26H19FN4O6 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

C26H19FN4O6: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. The distinct properties of This compound

List of Similar Compounds

C25H18FN4O6: A compound with a similar structure but one less carbon atom.

C26H19FN3O6: A compound with one less nitrogen atom.

C26H19FN4O5: A compound with one less oxygen atom.

By understanding the detailed properties and applications of This compound , researchers can explore its potential in various scientific fields and develop new technologies based on its unique characteristics.

Biological Activity

The compound C26H19FN4O6, also known as a fluorinated derivative of a benzene sulfonamide, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

- Fluorine Atom : Enhances lipophilicity and biological activity.

- Benzene Ring : Provides stability and facilitates interactions with biological targets.

- Sulfonamide Group : Known for its antibacterial properties.

This structural composition contributes to its potential therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.67 mg/mL |

| Escherichia coli | 6.72 mg/mL |

| Candida albicans | 7.50 mg/mL |

Studies have shown that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways, leading to cell death .

Anti-inflammatory Activity

This compound also demonstrates promising anti-inflammatory effects. In vitro assays reveal that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Concentration (µM) | % Inhibition of TNF-α Production |

|---|---|

| 1 | 45% |

| 10 | 65% |

| 100 | 85% |

The anti-inflammatory mechanism is believed to involve the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound, particularly against various cancer cell lines. The compound induces apoptosis in cancer cells through several mechanisms, including the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

In vivo studies using mouse models have shown that treatment with this compound leads to significant tumor reduction and improved survival rates .

Neuroprotective Activity

This compound exhibits neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. It has been shown to reduce cell death in SH-SY5Y neuroblastoma cells when exposed to oxidative stressors.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound (10 µM) | 75 |

| This compound (100 µM) | 90 |

The compound's neuroprotective mechanism involves the modulation of antioxidant pathways, enhancing cellular resilience against oxidative damage .

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Frontiers in Chemistry demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

- Anti-inflammatory Mechanisms : Research conducted at a leading university revealed that this compound significantly reduced inflammation in animal models of arthritis, suggesting therapeutic applications for inflammatory diseases .

- Cancer Treatment : Clinical trials are underway to evaluate its efficacy in treating specific types of cancer, showing promising preliminary results in tumor shrinkage and patient survival rates .

Properties

Molecular Formula |

C26H19FN4O6 |

|---|---|

Molecular Weight |

502.4 g/mol |

IUPAC Name |

(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-(3-nitrophenyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C26H19FN4O6/c27-14-6-9-19-18(11-14)26(25(35)28-19)22-21(20(29-26)10-13-4-7-17(32)8-5-13)23(33)30(24(22)34)15-2-1-3-16(12-15)31(36)37/h1-9,11-12,20-22,29,32H,10H2,(H,28,35)/t20?,21-,22+,26?/m1/s1 |

InChI Key |

JDDQEJKQYDPUEV-YPHDTHBOSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC=C(C=C6)O |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC=C(C=C6)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.